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Einführung
Pravastatin, ein Inhibitor der HMG-CoA-Reduktase, ist vorrangig für seine

cholesterinsenkenden Eigenschaften bekannt. Zunehmend rücken jedoch seine pleiotropen,

von der Lipidsenkung unabhängigen Effekte in den Fokus der neurowissenschaftlichen

Forschung. Präklinische Studien haben überzeugende Beweise für die neuroprotektiven

Wirkungen von Pravastatin in verschiedenen Modellen zerebraler Ischämie und anderer

neurologischer Erkrankungen geliefert. Dieser technische Leitfaden fasst die wichtigsten

Erkenntnisse aus diesen Studien zusammen, mit einem Schwerpunkt auf quantitativen Daten,

detaillierten experimentellen Protokollen und den zugrunde liegenden molekularen

Mechanismen.

Quantitative Daten zur Neuroprotektiven Wirkung
Die neuroprotektive Wirksamkeit von Pravastatin wurde in verschiedenen präklinischen

Modellen quantifiziert. Die folgende Tabelle fasst repräsentative Ergebnisse zusammen.
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Tiermodell
Pravastatin-
Dosierung und -
Verabreichung

Wichtigste
Ergebnisse

Referenz

Transiente mittlere

Hirnarterienokklusion

(tMCAO) bei Ratten

0,1, 0,5, 1 und 2

mg/kg, wiederholte

Injektionen 30 Min., 6

Std. und dann täglich

für 4 Tage nach der

Ischämie

Dosisabhängige

Reduktion des

Infarktvolumens. Die

größte Wirkung wurde

bei 1 mg/kg

beobachtet (60 ± 14

mm³ vs. 139 ± 14 mm³

in der Kontrollgruppe,

p=0,0004).[1]

[2]

tMCAO bei Ratten

Post-ischämische

Verabreichung (6

Stunden nach tMCAO,

dann täglich bis Tag

14)

Signifikante

Verbesserung des

neurologischen

Ergebnisses im

Rotarod-Test und

geringere Infarktgröße

im Vergleich zur

Kontrollgruppe.[3]

[3]

Photothrombotische

Zwei-Venen-Okklusion

(2VO) bei Ratten

1% Pravastatin-

Natrium im Futter für 2

Wochen vor der

Ischämie

Signifikant

verringertes

Infarktverhältnis (5,8 ±

3,5% vs. 11,9 ± 4,6%

in der Kontrollgruppe,

p < 0,01).[4]

[4]

Photothrombotische

Zwei-Venen-Okklusion

(2VO) bei Ratten

1% Pravastatin-

Natrium im Futter für 2

Wochen vor der

Ischämie

Signifikant verringerte

Anzahl von Bax-

positiven Zellen (30,6

± 3,8% vs. 59,6 ±

11,1% in der

Kontrollgruppe, p <

0,01).[4]

[4]

In-vitro-Modell der

transienten mittleren

100 nM Pravastatin,

unmittelbar nach der

Signifikante

Verhinderung des

[5]
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Hirnarterienokklusion

(Isoliertes

Meerschweinchengehi

rn)

Ischämie verabreicht Verlusts der MAP-2-

Immunreaktivität,

erhöhte ERK-

Phosphorylierung und

gesteigerte

antioxidative

Gesamtkapazität.[5]

Detaillierte Experimentelle Protokolle
Für die Untersuchung der neuroprotektiven Effekte von Pravastatin werden hauptsächlich zwei

tierexperimentelle Modelle verwendet: die transiente mittlere Hirnarterienokklusion (tMCAO)

und die photothrombotische kortikale Ischämie.

Protokoll 1: Transiente mittlere Hirnarterienokklusion
(tMCAO) bei Ratten
Dieses Modell simuliert einen ischämischen Schlaganfall durch eine temporäre Blockade der

mittleren Hirnarterie.

1. Anästhesie und Vorbereitung:

Die Ratten werden mit Isofluran (4% zur Induktion, 2% zur Aufrechterhaltung) in einem

Gemisch aus 70% N₂O und 30% O₂ anästhesiert.[6]

Die Körpertemperatur wird während des gesamten Eingriffs auf 37 ± 0,5 °C gehalten.[7]

Ein Mittelschnitt am Hals wird durchgeführt, um die Arteria carotis communis (CCA), die

Arteria carotis externa (ECA) und die Arteria carotis interna (ICA) freizulegen.[8]

2. Okklusion:

Ein Silikon-beschichtetes Monofilament (z. B. 4-0) wird in die ECA eingeführt und bis zur

inneren Karotisarterie vorgeschoben, um die mittlere Hirnarterie (MCA) zu blockieren.[9]

Die erfolgreiche Okklusion wird durch Laser-Doppler-Flussmetrie bestätigt (ein Abfall von

~80% des Ausgangswertes).[7]
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Die Dauer der Okklusion variiert je nach Studienprotokoll, üblich sind 30 bis 60 Minuten.[6][8]

[9]

3. Reperfusion und Nachsorge:

Nach der festgelegten Okklusionszeit wird das Filament vorsichtig zurückgezogen, um die

Reperfusion zu ermöglichen.[9]

Die Wunde wird verschlossen und die Tiere werden in einer kontrollierten Umgebung

überwacht, bis sie vollständig aus der Narkose erwacht sind.

4. Bewertung des Ergebnisses:

Neurologische Defizite: Werden mit verschiedenen Skalen bewertet, z. B. einem allgemeinen

Neuroscore, dem Balken-Balance-Test und dem Rotarod-Test.[3]

Infarktvolumen: Die Gehirne werden nach einer bestimmten Reperfusionszeit (z. B. 24

Stunden oder 5 Tage) entnommen und in 2 mm dicke koronale Scheiben geschnitten. Die

Scheiben werden mit 2,3,5-Triphenyltetrazoliumchlorid (TTC) gefärbt, das lebensfähiges

Gewebe rot und das infarzierte Gewebe weiß färbt. Das Infarktvolumen wird dann mittels

Bildanalyse quantifiziert.[1][7]
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Abbildung 1: Experimenteller Arbeitsablauf des tMCAO-Modells.
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Protokoll 2: Photothrombotisches Zwei-Venen-
Okklusions (2VO)-Modell bei Ratten
Dieses Modell induziert einen fokalen kortikalen Infarkt durch photochemische Thrombose von

kortikalen Venen.

1. Anästhesie und Vorbereitung:

Die Tiere werden wie im tMCAO-Protokoll beschrieben anästhesiert.

Der Kopf des Tieres wird in einem stereotaktischen Rahmen fixiert.

Ein Teil der Schädeldecke über dem Ziel-Kortexbereich (z. B. sensomotorischer Kortex) wird

ausgedünnt, um eine klare Sicht auf die kortikalen Gefäße zu ermöglichen.[10]

2. Induktion der Photothrombose:

Der photosensitive Farbstoff Rose Bengal (z. B. 20-30 mg/kg) wird intravenös injiziert.[10]

[11]

Unmittelbar nach der Injektion wird der ausgedünnte Schädelbereich für eine definierte Zeit

(z. B. 15-20 Minuten) mit einer Kaltlichtquelle oder einem Laser (z. B. 532 nm) beleuchtet.

[10][12]

Die Photoaktivierung von Rose Bengal erzeugt Singulett-Sauerstoff, der die Endothelzellen

schädigt und eine Thrombozytenaggregation und Thrombose in den beleuchteten Gefäßen

auslöst.[13]

3. Nachsorge und Bewertung:

Die Tiere werden wie im tMCAO-Protokoll nachversorgt.

Die Bewertung des Infarkts erfolgt typischerweise 48 Stunden nach der Induktion durch

histologische Analyse (z. B. Nissl-Färbung) zur Bestimmung des Infarktverhältnisses.[4]

Immunhistochemie wird verwendet, um spezifische zelluläre Prozesse wie Apoptose (z. B.

durch Färbung auf Bax) zu untersuchen.[4]
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Abbildung 2: Experimenteller Arbeitsablauf des 2VO-Modells.

Molekulare Wirkmechanismen
Die neuroprotektiven Effekte von Pravastatin sind multifaktoriell und umfassen anti-

apoptotische, anti-inflammatorische und antioxidative Mechanismen, die über verschiedene

Signalwege vermittelt werden.
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Anti-apoptotische Wirkung über den PI3K/Akt-Signalweg
Ein zentraler Mechanismus der Neuroprotektion durch Pravastatin ist die Hemmung der

Apoptose. Pravastatin aktiviert den Phosphatidylinositol-3-Kinase (PI3K)/Akt-Signalweg.[4]

Phosphoryliertes Akt wiederum hemmt die Translokation des pro-apoptotischen Proteins Bax

vom Zytoplasma in die Mitochondrien, wodurch die mitochondriale Apoptose-Kaskade

unterbrochen wird.[4]

Pravastatin

PI3K

aktiviert

Akt

aktiviert

p-Akt (aktiv)

Bax (Zytoplasma)

hemmt Translokation

Bax (Mitochondrien)

Apoptose
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Abbildung 3: Anti-apoptotischer PI3K/Akt-Signalweg.

Anti-inflammatorische Wirkung
Zerebrale Ischämie löst eine starke Entzündungsreaktion aus, die zur sekundären Schädigung

beiträgt. Pravastatin wirkt dieser entgegen, indem es die Expression von pro-inflammatorischen

Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6) unterdrückt.[1][4] Die

Reduktion von TNF-α hemmt auch die Induktion von Bax über den JNK/p38 MAPK-Signalweg

und trägt so zusätzlich zur anti-apoptotischen Wirkung bei.[4]

Antioxidative Wirkung und Verbesserung der
Endothelfunktion
Pravastatin zeigt auch antioxidative Eigenschaften. In einem In-vitro-Modell der zerebralen

Ischämie erhöhte die post-ischämische Gabe von Pravastatin die antioxidative

Gesamtkapazität der Zellen.[5] Dieser Effekt, zusammen mit der Aktivierung der extrazellulär

signalregulierten Kinase (ERK), trägt zur neuronalen Protektion bei.[5] Obwohl die genauen

Mechanismen der antioxidativen Wirkung noch weiter untersucht werden müssen, wird

vermutet, dass sie zur Stabilisierung der Blut-Hirn-Schranke und zur Verbesserung der

Endothelfunktion beitragen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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wirkung-von-pravastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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